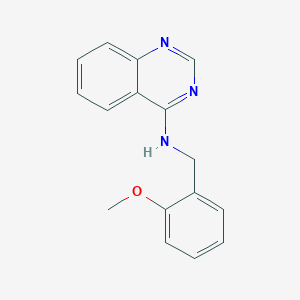

N-(2-methoxybenzyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

70137-87-0 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]quinazolin-4-amine |

InChI |

InChI=1S/C16H15N3O/c1-20-15-9-5-2-6-12(15)10-17-16-13-7-3-4-8-14(13)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19) |

InChI Key |

LFFPLQLWCJZQEJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC2=NC=NC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methoxybenzyl Quinazolin 4 Amine and Analogues

Classical and Contemporary Approaches to Quinazolin-4-amines

Classical methods for synthesizing quinazolin-4-amines have been refined over the years, and contemporary approaches often focus on improving efficiency, yield, and environmental impact.

The most common and direct method for the synthesis of N-(2-methoxybenzyl)quinazolin-4-amine involves the nucleophilic aromatic substitution (SNAr) on a quinazoline (B50416) ring activated at the 4-position. This typically involves the reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), with the appropriate amine, in this case, (2-methoxyphenyl)methanamine.

The reaction is facilitated by the electron-withdrawing nature of the quinazoline ring nitrogens, which makes the C4 carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov The regioselectivity of this reaction is well-established, with nucleophilic attack preferentially occurring at the C4 position over the C2 position when both are halogenated. nih.gov This is because the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more favorable site for attack. nih.gov

The general reaction proceeds by heating a mixture of 4-chloroquinazoline and (2-methoxyphenyl)methanamine in a suitable solvent, such as ethanol, isopropanol, or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com Often, a base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrogen chloride gas that is formed during the reaction. mdpi.com

Table 1: Examples of Nucleophilic Substitution for Synthesis of 4-Aminoquinazoline Analogues

| Amine Reactant | Quinazoline Reactant | Solvent | Conditions | Yield |

|---|---|---|---|---|

| (2-Methoxyphenyl)methanamine | 4-Chloroquinazoline | Isopropanol | Reflux | High |

| 4-(Benzyloxy)benzylamine | 2-Alkyl-4-chloroquinoline | DMSO | 150 °C, 20h | 26-48% mdpi.com |

| N-Methylaniline derivatives | 6-Halo-2-phenyl-4-chloroquinazolines | THF/H₂O | Microwave, up to 120 °C | up to 96% nih.gov |

This method is highly versatile and allows for the synthesis of a wide array of N-substituted quinazolin-4-amine (B77745) analogues by simply varying the amine component.

An alternative to modifying a pre-formed quinazoline is to construct the heterocyclic ring system from acyclic precursors. Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and provide access to the quinazoline core.

One prominent method is the reaction of 2-aminobenzonitriles with orthoesters or amides. For instance, reacting a 2-aminobenzonitrile (B23959) derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) forms an intermediate N'-(2-cyanophenyl)-N,N-dimethylformamidine. frontiersin.org This intermediate can then be cyclized with an amine, such as (2-methoxyphenyl)methanamine, in the presence of an acid catalyst like acetic acid, to yield the desired N-substituted quinazolin-4-amine. frontiersin.org

Another classical approach is the Niementowski quinazoline synthesis, which typically involves the condensation of anthranilic acid or its derivatives with amides or formamide (B127407), often at high temperatures or under microwave irradiation, to form a quinazolin-4(3H)-one. frontiersin.org This quinazolinone can then be converted to the 4-chloro intermediate via treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which is then subjected to nucleophilic substitution as described previously. nih.gov

More contemporary methods involve visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes, offering a greener and more efficient route to the quinazolin-4(3H)-one core. nih.gov

Metal-Catalyzed Synthetic Routes to 4-Aminoquinazolines

The use of metal catalysts has revolutionized organic synthesis, and the preparation of 4-aminoquinazolines is no exception. These methods often offer milder reaction conditions and broader functional group tolerance.

Palladium catalysts are widely used for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be applied to the synthesis of 4-aminoquinazolines. This would involve the coupling of a 4-haloquinazoline with an amine in the presence of a palladium catalyst and a suitable ligand.

More advanced palladium-catalyzed methods include the intramolecular C-H amidination by isonitrile insertion, which provides direct access to 4-aminoquinazolines from readily available N-arylamidines. acs.org Another approach is the intramolecular imidoylation of N-(2-bromoaryl)amidines. nih.govuantwerpen.be While these methods are powerful for generating diverse quinazoline libraries, their direct application to the synthesis of a specific compound like N-(2-methoxybenzyl)quinazolin-4-amine would depend on the availability of the requisite starting materials. Palladium-catalyzed Suzuki cross-coupling reactions have also been employed to synthesize complex quinazoline derivatives. mdpi.com

Copper-catalyzed reactions represent a more economical alternative to palladium-based methods for C-N bond formation. The Ullmann condensation, which involves the coupling of an aryl halide with an amine, alcohol, or thiol, is a classic example. An efficient copper-catalyzed method for the synthesis of 4-aminoquinazolines involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org This reaction proceeds under relatively mild conditions using copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and a base like potassium carbonate. organic-chemistry.org

This approach builds the quinazoline ring and installs the amino group in a concerted fashion, offering a convergent synthetic strategy. organic-chemistry.orgresearchgate.net Copper catalysts have also been used for the cyclocondensation of 2-halobenzamides with amides to form quinazolinones, which are precursors to 4-aminoquinazolines. organic-chemistry.org

Microwave-Assisted Synthetic Procedures for Quinazoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. frontiersin.org The synthesis of N-(2-methoxybenzyl)quinazolin-4-amine and its analogues can be significantly expedited using this technology.

Specifically, the nucleophilic substitution of 4-chloroquinazoline with various amines, including aromatic and aliphatic amines, has been shown to be highly efficient under microwave irradiation. nih.govnih.gov Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. nih.govscispace.com For example, the reaction of 4-chloroquinazoline with aryl heterocyclic amines in 2-propanol under microwave irradiation at 60W was completed in 20 minutes with high yields. nih.gov

Microwave assistance is also beneficial for cyclocondensation reactions, such as the Niementowski reaction, where anthranilic acids are condensed with formamide to produce quinazolinones. frontiersin.orgvanderbilt.edu These microwave-assisted procedures are often performed under solvent-free conditions, further enhancing their "green chemistry" credentials. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Advantage of Microwave |

|---|---|---|---|

| Nucleophilic Substitution | Hours of reflux nih.gov | 10-40 minutes nih.govnih.gov | Reduced reaction time, improved yields nih.gov |

| Niementowski Condensation | High temperature, long duration | 40 minutes at 150 °C frontiersin.org | Faster, cleaner reaction, often solvent-free frontiersin.orgscispace.com |

The application of microwave technology represents a significant advancement in the efficient and sustainable synthesis of this important class of heterocyclic compounds.

Strategic Incorporation of the 2-Methoxybenzyl Moiety

The introduction of a 2-methoxybenzyl group at the 4-amino position of the quinazoline scaffold is a key synthetic step in the generation of N-(2-methoxybenzyl)quinazolin-4-amine and its analogues. This is typically achieved through the nucleophilic substitution of a suitable leaving group at the 4-position of the quinazoline ring with 2-methoxybenzylamine (B130920). The primary and most common precursor for this transformation is 4-chloroquinazoline.

A general and widely applicable method involves the reaction of 4-chloroquinazoline with 2-methoxybenzylamine in a suitable solvent. The reaction can be performed under various conditions, often with the addition of a base to neutralize the hydrogen chloride formed during the reaction. Common solvents for this type of nucleophilic aromatic substitution include isopropanol, ethanol, and dimethylformamide (DMF). The reaction temperature can range from room temperature to reflux, and the use of microwave irradiation has been shown to significantly accelerate the reaction, leading to higher yields in shorter time frames. rsc.org

For instance, a general procedure for the synthesis of N-substituted 4-aminoquinazolines involves reacting 4-chloroquinazoline with the desired primary amine in 2-propanol. rsc.org While a specific example with 2-methoxybenzylamine is not detailed, this methodology is broadly applicable. The reaction mixture is typically stirred at an elevated temperature or irradiated with microwaves to drive the reaction to completion. rsc.org

An alternative approach involves the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), in a solvent like acetonitrile. This method is effective for the direct N-alkylation of secondary amines with alkyl halides and can be adapted for the reaction of 4-aminoquinazoline with 2-methoxybenzyl chloride or bromide.

The synthesis of a closely related analogue, N-(2-methoxybenzyl)-4-methylquinazolin-2-amine, was achieved through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. orgsyn.org In this specific synthesis, the reaction of the corresponding precursors yielded the target compound in an 80% yield. orgsyn.org While this method builds the quinazoline ring with the substituent already in place, it provides valuable spectroscopic data for the characterization of the 2-methoxybenzyl moiety attached to a quinazoline core.

The following table summarizes typical reaction conditions for the synthesis of related N-substituted quinazoline derivatives, which can be adapted for the synthesis of N-(2-methoxybenzyl)quinazolin-4-amine.

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline, Aryl heterocyclic amine | 2-Propanol, Microwave (60W), 20 min | N-Arylheterocyclic substituted-4-aminoquinazoline | High | rsc.org |

| 4-Chloroquinazoline, Aryl heterocyclic amine | 2-Propanol, Reflux, 12 h | N-Arylheterocyclic substituted-4-aminoquinazoline | - | rsc.org |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-Phenylpropyl bromide | Potassium carbonate, DMF, 60°C, 70 min | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 98% (crude) | acs.org |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, (4-methoxyphenyl)methanethiol | Ethanol, NaOH, H₂O | N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | - |

Structure Activity Relationship Sar Studies of N 2 Methoxybenzyl Quinazolin 4 Amine Derivatives

Impact of Substituents on the Quinazoline (B50416) Core

The quinazoline ring system is a primary site for modification in SAR studies. Alterations at the 2-, 6-, and 7-positions have been shown to significantly influence the potency and selectivity of these compounds.

Modifications at the 2-Position of the Quinazoline Ring

The 2-position of the quinazoline core is a critical determinant of biological activity. The introduction of different substituents at this position can modulate the compound's interaction with its biological targets. For instance, in the context of epidermal growth factor receptor (EGFR) kinase inhibition, a key target in cancer therapy, the nature of the group at the 2-position is vital. Studies on related 2,4-disubstituted quinazolines have shown that incorporating a 2-hydroxy-phenyl moiety at this position is crucial for inhibitory activity against certain mutant forms of EGFR. mdpi.com This highlights the importance of hydrogen-bonding capabilities at this position for target engagement.

Conversely, replacing the substituent at the 2-position with groups that alter the electronic or steric properties can lead to varied outcomes. For example, replacing a phenyl group with smaller, lipophilic groups has been suggested to potentially increase activity in some contexts. nih.gov In a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, the introduction of bulky or cyclized amines at the 2-position resulted in compounds with limited affinity for α1-adrenoceptors, indicating that steric hindrance at this position can be detrimental to activity for certain targets. acs.org

Table 1: Effect of 2-Position Substitution on Biological Activity of Quinazoline Analogs

| Base Scaffold | 2-Position Substituent | Target | Observed Activity |

|---|---|---|---|

| 4-Amino-quinazoline | 2-Hydroxy-phenyl | Triple Mutant EGFR | Vital for inhibitory activity mdpi.com |

| 4-Anilino-quinazoline | Small lipophilic groups | Tubulin Polymerization | May increase activity nih.gov |

| 2,4-Diamino-6,7-dimethoxyquinazoline | Phenylpropylamino | α1-Adrenoceptor | Inactive acs.org |

Substituent Effects at the 6- and 7-Positions

The 6- and 7-positions of the quinazoline ring, which are part of the fused benzene (B151609) ring, offer another avenue for significant SAR exploration. The introduction of electron-donating groups, particularly methoxy (B1213986) groups, at these positions is a common strategy that often enhances biological activity. For example, the presence of dimethoxy groups at the 6- and 7-positions is a hallmark of many potent kinase inhibitors. mdpi.com These groups are thought to increase the electron density of the quinazoline ring system, which can enhance binding to the ATP pocket of kinases. mdpi.com

In the development of EGFR inhibitors, the insertion of electron-donating groups at the 6- and 7-positions was found to increase the antiproliferative activity of 4-amino-quinazoline derivatives. mdpi.com Similarly, in a series of quinoline (B57606) derivatives, which share structural similarities, modifications at the equivalent 6- and 7-positions were critical for antitumor activity. nih.gov Furthermore, studies on 4-anilino-quinazoline derivatives showed that introducing a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position via a linker led to potent dual EGFR/VEGFR2 inhibitors. mdpi.com This indicates that not just the nature of the substituent, but also its size and how it's connected to the core, plays a role.

Role of the N-Benzylamine Linker and Methoxy Substituent

The N-benzylamine portion of the molecule, including the methoxy group on the benzyl (B1604629) ring and the nitrogen linker itself, is fundamental to the compound's activity.

Positional Isomerism of the Methoxy Group on the Benzyl Ring

The position of the methoxy group on the benzyl ring (ortho-, meta-, or para-) can significantly affect the molecule's conformation and electronic properties, thereby influencing its biological activity. While direct comparative studies on the 2-, 3-, and 4-methoxy isomers of N-benzylquinazolin-4-amine are not extensively detailed in the provided context, related research offers valuable insights. For instance, a lead compound identified in one study was 6-pyrrolidinyl-2-(3-methoxyphenyl)quinazolin-4-one, highlighting the viability of the meta-methoxy position for potent tubulin-targeting activity. researchgate.net The ortho-methoxy group in the parent compound, N-(2-methoxybenzyl)quinazolin-4-amine, places the bulky methoxy substituent in proximity to the quinazoline core, which can restrict the rotational freedom of the benzyl ring and lock the molecule into a specific, biologically active conformation. This steric influence is a key aspect of its interaction with target proteins.

Correlation between Structural Features and Specific Biological Activities

The specific arrangement of substituents on the N-(2-methoxybenzyl)quinazolin-4-amine scaffold correlates directly with its utility against different biological targets, most notably in cancer therapy as kinase inhibitors.

The 4-aminoquinazoline core is a well-established scaffold for EGFR kinase inhibitors. mdpi.comnih.gov The activity of these inhibitors is highly dependent on the substitution pattern.

Quinazoline Core Substitutions: As noted, electron-donating groups like dimethoxy at positions C6 and C7 generally enhance kinase inhibitory activity. mdpi.com

N-Benzylamine Moiety: The anilino group at the 4-position is essential for activity against many kinases. nih.gov The ortho-methoxy group on the benzyl ring likely helps to orient the molecule correctly within the ATP-binding site of kinases like Aurora A. ebi.ac.uk

2-Position Modifications: The substituent at the 2-position can be modified to achieve selectivity. For example, a 2-hydroxy-phenyl group was vital for inhibiting a triple-mutant EGFR, while other substitutions can target different kinases or biological pathways. mdpi.com

Table 2: Correlation of Structural Features with Kinase Inhibition

| Structural Feature | Position | Influence on Kinase Inhibition |

|---|---|---|

| Dimethoxy groups | 6 and 7 | Increases electron density, enhances binding and antiproliferative activity mdpi.com |

| Anilino-type linker | 4 | Essential for activity; mimics ATP structure nih.gov |

| Methoxy on benzyl ring | Ortho (C2') | Induces specific conformation, potentially enhancing binding affinity researchgate.net |

Computational and Theoretical Investigations of N 2 Methoxybenzyl Quinazolin 4 Amine and Analogues

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Molecular docking studies on quinazoline (B50416) and quinazolinone derivatives have revealed key interaction patterns with various biological targets. Although specific docking studies for N-(2-methoxybenzyl)quinazolin-4-amine are not extensively detailed in the provided literature, the binding modes of analogous compounds provide a strong predictive framework.

For instance, docking analyses of quinazolinone derivatives with enzymes like thrombin have shown the importance of hydrogen bonding. One such study identified strong hydrogen bond interactions between a ligand and residues such as Ser195, Gly216, and Gly219, along with ionic interactions with Asp189 and Glu192. nih.gov Similarly, when docked against trypsin, another quinazolinone derivative formed hydrogen bonds with His40, Ser195, and Gly196. nih.gov

In the context of anti-inflammatory targets, molecular docking has been used to understand how quinazolinone compounds inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov The quinazoline core frequently acts as a scaffold, positioning its substituents to form specific interactions within the receptor's active site. For N-(2-methoxybenzyl)quinazolin-4-amine, it is predicted that the quinazoline nitrogen atoms could act as hydrogen bond acceptors, while the amine proton could serve as a hydrogen bond donor. The 2-methoxybenzyl group is expected to engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of a target receptor.

Studies on N-phenethyl-quinazolin-4-yl-amines as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis further underscore the importance of the N-substituent for activity, suggesting it plays a crucial role in fitting into the enzyme's binding pocket. nih.gov The binding mode for a related quinazolin-4(3H)-one derivative targeting the COX-2 enzyme revealed a key hydrogen bond with Ser530 and a pi-sigma interaction with Phe518. researchgate.net

| Analogous Compound | Target Receptor | Key Interacting Residues | Interaction Type |

| Quinazolinone Derivative | Thrombin | Ser195, Gly216, Gly219, Glu192, Asp189 | Hydrogen Bonding, Ionic Interaction nih.gov |

| Quinazolinone Derivative | Trypsin | His40, Ser195, Gly196, Asp171 | Hydrogen Bonding, Ionic Interaction nih.gov |

| Quinazolinone Derivative | hsPLA₂-G-IIA | Gly29, Gly31, Asp48, Lys62 | Hydrogen Bonding, Ionic Interaction nih.gov |

| Quinazolin-4(3H)-one Derivative | Cyclooxygenase-2 (COX-2) | Ser530, Phe518 | Hydrogen Bonding, Pi-Sigma Interaction researchgate.net |

The analysis of putative binding sites involves identifying the specific cavities or pockets on a receptor where a ligand is likely to bind. For quinazoline derivatives, these sites are often the catalytic active sites of enzymes or allosteric sites that modulate protein function.

For example, in human secretory phospholipase A2-G-IIA (hsPLA₂-G-IIA), a co-crystallized inhibitor binds within a well-defined active pocket, forming hydrogen bonds with residues Gly29, Gly31, and Asp48, and an ionic interaction with Lys62. nih.gov Docking studies of quinazolinone derivatives into this site help rationalize their inhibitory activity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and energetics of molecules. wikipedia.org These methods provide fundamental information about a molecule's structure, stability, and reactivity. wikipedia.orgresearchgate.net

DFT calculations can determine the distribution of electron density within a molecule, which is crucial for understanding its reactivity. Descriptors such as molecular electrostatic potential (MEP) and Mulliken atomic charges are calculated to predict how a molecule will interact with other species.

The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like N-(2-methoxybenzyl)quinazolin-4-amine, the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amine proton would represent a region of positive potential.

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom. In related heterocyclic compounds, heteroatoms like nitrogen and oxygen consistently show negative Mulliken charges, confirming their electronegative character. researchgate.net Carbon atoms bonded to these heteroatoms typically exhibit positive charges, marking them as potential sites for nucleophilic attack. researchgate.net These electronic characteristics are fundamental to the types of intermolecular interactions the compound can form.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scielo.br A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scielo.br Conversely, a small energy gap indicates that a molecule is more reactive.

In studies of quinolinone analogues, DFT calculations have been used to determine these orbital energies. For example, one study compared two different quinolinone derivatives and found that the compound with the larger HOMO-LUMO gap was more kinetically stable and had a higher resistance to charge transfer. scielo.br For N-(2-methoxybenzyl)quinazolin-4-amine, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring and the amine substituent, while the LUMO would likely be distributed across the aromatic system.

| Parameter | Significance | Predicted Characteristics for N-(2-methoxybenzyl)quinazolin-4-amine |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons (nucleophilicity). nih.gov | A relatively high energy value, indicating its potential to act as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons (electrophilicity). nih.gov | A relatively low energy value, suggesting it can accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. scielo.br | A moderate gap would suggest a balance between stability and reactivity, a common feature in bioactive molecules. |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative stabilities. This is particularly important for flexible molecules like N-(2-methoxybenzyl)quinazolin-4-amine, which has rotatable bonds connecting the benzyl (B1604629) group to the quinazoline core.

Theoretical calculations can predict the most stable conformation by finding the geometry with the lowest energy. For related 2,6-disubstituted quinazolin-4-one derivatives, crystal structure analysis revealed significant rotational freedom of the substituent groups. nih.gov The orientation of these groups relative to the quinazolinone core was found to be influenced by steric hindrance from ortho substituents. nih.gov

For N-(2-methoxybenzyl)quinazolin-4-amine, the orientation of the 2-methoxybenzyl group relative to the quinazoline ring is critical. DFT calculations can map the potential energy surface as a function of the key dihedral angles to identify the lowest energy conformers. These stable conformations are the most likely to be biologically active, as they represent the shape the molecule will predominantly adopt when approaching a receptor binding site. Studies on similar bicyclic systems have shown a good correlation between calculated and experimentally observed (X-ray diffraction) geometries. scielo.brscielo.br

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the behavior of a ligand, such as N-(2-methoxybenzyl)quinazolin-4-amine, when it interacts with its biological target. These simulations can reveal details about the stability of the ligand-protein complex and the specific interactions that govern the binding process.

MD simulations are frequently employed to assess the stability of a ligand-target complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other's presence over a defined period, often on the nanosecond to microsecond scale. The stability of the complex is a key indicator of the potential efficacy of a drug candidate.

A crucial aspect of MD simulations is the ability to identify and characterize the key intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. Understanding these interactions at an atomic level is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity.

In studies of quinazoline analogues, MD simulations have been instrumental in elucidating the critical interactions with their target proteins. For instance, in the case of Aurora A kinase inhibitors, MD analysis revealed the formation of a key salt bridge in the related Aurora B kinase that was not apparent from static crystal structures, providing a structural basis for isoform selectivity. nih.gov Similarly, for other kinase inhibitors, MD simulations have identified that polar interactions, particularly electrostatic interactions with specific amino acid residues like lysine (B10760008) and aspartate, are crucial factors influencing the biological activity of the inhibitors. nih.gov These computational approaches, including the use of pretrained neural networks and universal pairwise force fields, are continually advancing the accuracy and scale of molecular simulations. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. The three-dimensional structures of these molecules are then generated and optimized. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Finally, statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

For quinazoline derivatives, numerous 3D-QSAR studies have been successfully conducted to develop predictive models for their various biological activities, including anticancer and anti-inflammatory effects. tandfonline.comfrontiersin.orgnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. These methods generate 3D grid-based fields around the aligned molecules to represent their steric and electrostatic properties. The quality of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q² or Q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient (R²pred). tandfonline.com A robust and predictive QSAR model typically has a q² greater than 0.5 and an R²pred greater than 0.6. tandfonline.com

For example, a 3D-QSAR study on quinazoline derivatives as antimalarial agents yielded CoMFA and CoMSIA models with good predictive capabilities. tandfonline.com The CoMSIA model, in particular, highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields in determining the antimalarial activity. tandfonline.com Similarly, QSAR models for quinazoline derivatives as anticancer agents have been developed, aiding in the design of novel compounds with potentially improved efficacy. biointerfaceresearch.comnih.govnih.gov

Table 1: Examples of 3D-QSAR Model Statistics for Quinazoline Analogues

| Target/Activity | QSAR Model | q² | R² | R²pred | Key Fields/Descriptors | Reference |

|---|---|---|---|---|---|---|

| Antimalarial (DHFR inhibitors) | CoMFA | 0.63 | 0.83 | 0.70 | Steric, Electrostatic | tandfonline.com |

| Antimalarial (DHFR inhibitors) | CoMSIA | 0.584 | 0.816 | 0.73 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor | tandfonline.com |

| Anticancer (MCF-7) | SVM-based ML | N/A | 0.749 | 0.991 | Molecular descriptors | biointerfaceresearch.com |

| Anticancer (Osteosarcoma) | 3D-QSAR | 0.63 | 0.987 | N/A | Molecular descriptors | nih.gov |

| Anticancer (EGFR inhibitors) | CoMFA | High | High | N/A | Steric, Electrostatic | frontiersin.org |

| Anticancer (EGFR inhibitors) | CoMSIA | High | High | N/A | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | frontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.